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Abstract
N-Ethyl-n-butylamine (NEBA) is a secondary aliphatic amine with the chemical formula

C₆H₁₅N.[1] It is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1][2]

This versatile chemical intermediate finds significant application in organic synthesis, serving

as a building block for pharmaceuticals, herbicides, and corrosion inhibitors.[1][2] Its utility

stems from the reactivity of the secondary amine functionality, which allows for a variety of

chemical transformations. This guide provides an in-depth overview of the chemical and

physical properties of N-Ethyl-n-butylamine, detailed synthesis methodologies, characteristic

reactions, and spectral data to support its identification and use in a research and development

setting.

Chemical and Physical Properties
N-Ethyl-n-butylamine is a flammable and corrosive substance that is partially soluble in water

and miscible with many organic solvents.[2][3] Key physical and chemical properties are

summarized in the tables below for easy reference.
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Physical Properties
Property Value Source(s)

Molecular Formula C₆H₁₅N [1]

Molecular Weight 101.19 g/mol [1][2][4]

Appearance Colorless to pale yellow liquid [1][2]

Odor Ammonia-like [1][2][4]

Boiling Point 108-108.5 °C at 760 mmHg [3]

Melting Point -78 °C [2]

Density 0.74 g/mL at 25 °C [2][3]

Flash Point 18 °C (closed cup) [2]

Vapor Pressure 18 mmHg at 20 °C

Vapor Density 3.5 (vs air) [3]

Refractive Index (n²⁰/D) 1.405 [3]

Solubility

Partially soluble in water;

miscible with ethanol, ether,

and other organic solvents.

[2][3]

Chemical Identifiers
Identifier Value Source(s)

CAS Number 13360-63-9 [1]

IUPAC Name N-ethylbutan-1-amine [1]

Synonyms

Ethylbutylamine, N-Butyl-N-

ethylamine, N-

Ethylbutanamine

[1][2][4]

SMILES CCCCNCC [1]

InChI Key
QHCCDDQKNUYGNC-

UHFFFAOYSA-N
[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Acylation_of_Amines_with_2_2_Oxocyclohexyl_acetyl_chloride.pdf
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Acylation_of_Amines_with_2_2_Oxocyclohexyl_acetyl_chloride.pdf
https://www.chem.ucalgary.ca/courses/350/Carey5th/Ch17/ch17-3-3-3.html
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://www.chem.ucalgary.ca/courses/350/Carey5th/Ch17/ch17-3-3-3.html
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://www.chem.ucalgary.ca/courses/350/Carey5th/Ch17/ch17-3-3-3.html
https://www.chem.ucalgary.ca/courses/350/Carey5th/Ch17/ch17-3-3-3.html
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://www.chem.ucalgary.ca/courses/350/Carey5th/Ch17/ch17-3-3-3.html
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Acylation_of_Amines_with_2_2_Oxocyclohexyl_acetyl_chloride.pdf
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of N-Ethyl-n-butylamine
Several synthetic routes are available for the preparation of N-Ethyl-n-butylamine, with the

choice of method often depending on the desired scale, available starting materials, and

required purity. The most common industrial and laboratory-scale syntheses are detailed below.

Synthesis of N-Ethyl-n-butylamine

Catalytic Amination N-Alkylation Amines Disproportionation

n-Butanol

Dehydrogenation/
Condensation/

Hydration

+ Ethylamine
(H₂, Catalyst)

Ethylaminen-Butylamine

SN2 Reaction

+ Ethyl Halide
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Ethyl Halide

N-Ethyl-n-butylamine

Ethylamine

Transamination

(Catalyst)

n-Butylamine

(Catalyst)

Click to download full resolution via product page

Figure 1: Synthetic pathways to N-Ethyl-n-butylamine.

Catalytic Amination of n-Butanol with Ethylamine
This industrial method involves the reaction of n-butanol with ethylamine in the presence of a

hydrogenation catalyst. The reaction proceeds via a "hydrogen borrowing" mechanism where

the alcohol is first dehydrogenated to the corresponding aldehyde, which then condenses with
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the amine to form an imine. The imine is subsequently hydrogenated to the final secondary

amine product.

Experimental Protocol:

Catalyst Preparation: A supported non-noble metal catalyst, such as copper-nickel on an

alumina support, is typically used. The catalyst is activated under a stream of hydrogen at

elevated temperatures prior to use.

Reaction Setup: A high-pressure reactor equipped with a stirrer, gas inlet, and temperature

control is charged with n-butanol, ethylamine (in excess), and the activated catalyst.

Reaction Conditions: The reactor is pressurized with hydrogen and heated to a temperature

range of 120-220 °C. The pressure is maintained between 0.1 and 1.3 MPa.[1]

Work-up and Purification: After the reaction is complete (monitored by GC), the reactor is

cooled, and the pressure is released. The catalyst is removed by filtration. The resulting

liquid mixture is subjected to fractional distillation to separate the N-Ethyl-n-butylamine
from unreacted starting materials and byproducts.

N-Alkylation of n-Butylamine
A common laboratory-scale synthesis involves the nucleophilic substitution of an ethyl halide

with n-butylamine. To avoid over-alkylation to the tertiary amine, a large excess of the primary

amine is often used.

Experimental Protocol:

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic

stirrer is charged with n-butylamine (3-5 equivalents) and a suitable solvent such as ethanol

or acetonitrile.

Addition of Alkylating Agent: Ethyl bromide or ethyl iodide (1 equivalent) is added dropwise to

the stirred solution of n-butylamine.

Reaction Conditions: The reaction mixture is heated to reflux and maintained at that

temperature for several hours until the reaction is complete (monitored by TLC or GC).
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Work-up and Purification: The reaction mixture is cooled to room temperature, and the

solvent is removed under reduced pressure. The residue is partitioned between an aqueous

solution of a strong base (e.g., NaOH) and an organic solvent (e.g., diethyl ether). The

organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The crude product is purified by fractional distillation.

Amines Disproportionation
This method utilizes a catalyst to facilitate the exchange of alkyl groups between amines. For

the synthesis of N-Ethyl-n-butylamine, ethylamine and n-butylamine are reacted over a

suitable catalyst.

Experimental Protocol:

Catalyst: A fixed-bed reactor is packed with a CuO–NiO–PtO/γ-Al₂O₃ catalyst.[5]

Reaction Conditions: A mixture of ethylamine and n-butylamine is passed through the heated

catalyst bed. The reaction conditions, such as temperature and liquid hourly space velocity,

are optimized to achieve high conversion and selectivity.[5] A reported study achieved a yield

of 60.7% and a purity of 99.5%.[5]

Product Isolation: The product mixture exiting the reactor is cooled, and the N-Ethyl-n-
butylamine is separated from unreacted starting materials and byproducts by distillation.[5]

Chemical Reactivity
The chemical reactivity of N-Ethyl-n-butylamine is dominated by the lone pair of electrons on

the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.

Nucleophilic Reactions
As a nucleophile, N-Ethyl-n-butylamine readily reacts with a variety of electrophiles.

N-Acylation: It reacts with acyl chlorides and acid anhydrides to form the corresponding N,N-

disubstituted amides. This reaction is often carried out in the presence of a non-nucleophilic

base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct.[1]
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Reaction with Aldehydes and Ketones: N-Ethyl-n-butylamine reacts with aldehydes and

ketones to form enamines. The reaction typically requires acid catalysis and the removal of

water to drive the equilibrium towards the product.

Nucleophilic Substitution: The amine can act as a nucleophile in Sₙ2 reactions with alkyl

halides, leading to the formation of tertiary amines and quaternary ammonium salts.

Basicity
N-Ethyl-n-butylamine is a weak base and reacts with acids to form the corresponding

ethylbutylammonium salts. The pKa of the conjugate acid is approximately 10.84.

Oxidation
The nitrogen atom in N-Ethyl-n-butylamine can be oxidized. For instance, reaction with

nitrous acid can lead to the formation of N-nitroso-N-ethyl-n-butylamine.

Experimental Protocols for Key Reactions

General Experimental Workflow

Start Combine Reactants
(NEBA, Electrophile, Solvent, Base)

Reaction
(Stirring, Heating/Cooling)

Monitor Progress
(TLC, GC)
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Complete Purification
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(NMR, IR, MS) End Product
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Figure 2: Generalized experimental workflow for reactions involving N-Ethyl-n-butylamine.

N-Acylation with Acetyl Chloride
This protocol describes a general procedure for the N-acetylation of N-Ethyl-n-butylamine.

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Ethyl-n-butylamine (1.0 eq.) and

triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Acylating Agent: Add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM

dropwise to the stirred amine solution over a period of 15-20 minutes.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the

mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially

with dilute HCl, saturated aqueous NaHCO₃, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude N-ethyl-N-butylacetamide can be purified by vacuum distillation

or column chromatography.

Enamine Formation with Cyclohexanone
This protocol provides a general method for the formation of an enamine from N-Ethyl-n-
butylamine and a ketone.

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux

condenser, and a magnetic stirrer, combine cyclohexanone (1.0 eq.), N-Ethyl-n-butylamine
(1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically

removed and collected in the Dean-Stark trap. Continue refluxing until no more water is

collected.

Work-up: Cool the reaction mixture to room temperature and remove the toluene under

reduced pressure.

Purification: The resulting crude enamine can be used directly in subsequent reactions or

purified by vacuum distillation.

Spectroscopic Data
The identity and purity of N-Ethyl-n-butylamine can be confirmed by various spectroscopic

techniques.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Ethyl-n-butylamine is expected to show the following signals:

A triplet corresponding to the methyl protons of the butyl group (CH₃-CH₂-).

A multiplet for the methylene protons of the butyl group adjacent to the methyl group (-CH₂-

CH₃).

A multiplet for the methylene protons of the butyl group further down the chain (-CH₂-CH₂-N).

A triplet for the methylene protons of the butyl group attached to the nitrogen (N-CH₂-CH₂-).

A quartet for the methylene protons of the ethyl group (N-CH₂-CH₃).

A triplet for the methyl protons of the ethyl group (-CH₂-CH₃).

A broad singlet for the N-H proton.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in

the molecule. The chemical shifts will be influenced by the proximity to the electronegative

nitrogen atom. The carbons directly attached to the nitrogen (N-CH₂) will be the most

downfield, followed by the adjacent carbons, and so on.

Infrared (IR) Spectroscopy
The IR spectrum of N-Ethyl-n-butylamine will show characteristic absorption bands:

A weak to medium, broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the

N-H stretching vibration.

Multiple absorptions in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations of the

ethyl and butyl groups.

An N-H bending vibration around 1590-1650 cm⁻¹.

C-N stretching vibrations in the 1000-1250 cm⁻¹ region.
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Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) will be observed at m/z = 101. Common

fragmentation patterns for secondary amines include alpha-cleavage, resulting in the loss of an

alkyl radical. For N-Ethyl-n-butylamine, this would lead to prominent peaks at m/z = 86 (loss

of a methyl radical) and m/z = 72 (loss of an ethyl radical).

Safety and Handling
N-Ethyl-n-butylamine is a flammable liquid and vapor.[2] It is also corrosive and can cause

severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled.[2] Therefore, it

should be handled in a well-ventilated fume hood with appropriate personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep

away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and

well-ventilated area.

Conclusion
N-Ethyl-n-butylamine is a valuable secondary amine with a well-defined set of chemical and

physical properties. Its synthesis is achievable through several established methods, and its

reactivity as a nucleophile and a base allows for its incorporation into a wide range of more

complex molecules. The information provided in this technical guide serves as a

comprehensive resource for researchers and scientists in the fields of chemistry and drug

development, facilitating the safe and effective use of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange
[chemistry.stackexchange.com]

2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

3. Ch17: C=O + secondary amine derivs. [chem.ucalgary.ca]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b155137?utm_src=pdf-body
https://www.benchchem.com/product/b155137?utm_src=pdf-body
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://www.benchchem.com/product/b155137?utm_src=pdf-body
https://www.benchchem.com/product/b155137?utm_src=pdf-custom-synthesis
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://dataset-dl.liris.cnrs.fr/db_amethyst/PDFs/10.1016/j.carbpol.2017.04.093.pdf
https://www.chem.ucalgary.ca/courses/350/Carey5th/Ch17/ch17-3-3-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. benchchem.com [benchchem.com]

5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

To cite this document: BenchChem. [N-Ethyl-n-butylamine chemical properties and
characteristics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155137#n-ethyl-n-butylamine-chemical-properties-
and-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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